

## Cross-study comparison of (Rac)-Lanicemine clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-Lanicemine |           |
| Cat. No.:            | B2937148         | Get Quote |

# (Rac)-Lanicemine Clinical Trials: A Cross-Study Comparison

(Rac)-Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for the treatment of major depressive disorder (MDD) and other conditions.[1][2] This guide provides a comparative analysis of the results from various clinical trials of (Rac)-Lanicemine, focusing on its efficacy, safety, and pharmacokinetic profile.

### **Efficacy in Major Depressive Disorder**

Clinical trials of **(Rac)-Lanicemine** in MDD have yielded mixed results. While some studies have demonstrated antidepressant effects, others have failed to show superiority over placebo. [1][3]

A Phase II study involving 152 patients with MDD who had inadequate responses to at least two antidepressants found that intravenous infusions of 100 mg or 150 mg of lanicemine three times a week for three weeks resulted in a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo.[4] The 100 mg dose showed more consistent efficacy.[4]

However, a subsequent Phase IIb, 12-week study in 302 patients with MDD and a history of inadequate treatment response did not show a significant difference between adjunctive



lanicemine (50 mg or 100 mg) and placebo.[3][5] The primary efficacy endpoint, the change in MADRS total score from baseline to week 6, was not met.[3][5] Post-hoc analyses were conducted to explore potential reasons for the differing outcomes between studies.[3][6]

Table 1: Comparison of Efficacy Results in Major

**Depressive Disorder** 

| Study               | N   | Population                                       | Dosing<br>Regimen                                       | Primary<br>Endpoint                                        | Outcome                                                                                 |
|---------------------|-----|--------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Phase II[4]         | 152 | MDD with inadequate response to ≥2 antidepressa  | 100 mg or<br>150 mg IV,<br>3x/week for 3<br>weeks       | Change in<br>MADRS<br>score from<br>baseline at 3<br>weeks | Statistically significant reduction in MADRS score with both doses compared to placebo. |
| Phase IIb[3]<br>[5] | 302 | MDD with inadequate response to antidepressa nts | 50 mg or 100<br>mg IV, 15<br>infusions over<br>12 weeks | Change in<br>MADRS<br>score from<br>baseline at 6<br>weeks | No significant difference between lanicemine and placebo.                               |

## **Safety and Tolerability**

Across clinical trials, **(Rac)-Lanicemine** has generally been well-tolerated.[3][4] A key differentiating feature from other NMDA receptor antagonists like ketamine is its lower potential for psychotomimetic and dissociative side effects.[2][7]

In a study comparing lanicemine to ketamine in healthy volunteers, lanicemine did not produce significant dissociative symptoms as measured by the Clinician Administered Dissociative States Scale (CADSS), whereas ketamine did.[7] The most commonly reported adverse event associated with lanicemine is dizziness, particularly around the time of infusion.[4] In a trial in patients with PTSD, three infusions of 100 mg lanicemine were well-tolerated with no serious adverse events.[8]



**Table 2: Common Adverse Events** 

| Adverse Event                                  | Lanicemine Frequency | Placebo Frequency |
|------------------------------------------------|----------------------|-------------------|
| Dizziness                                      | 33-50%[4]            | 12%[4]            |
| Dissociative Symptoms (spontaneously reported) | 8% (100 mg dose)[9]  | 4%[9]             |

#### **Pharmacokinetics**

The pharmacokinetics of **(Rac)-Lanicemine** have been characterized in both healthy subjects and patients with MDD.[1][10] Following intravenous infusion, its plasma concentration declines bi-exponentially.[10] It is considered a low-clearance compound.[11][12]

A population pharmacokinetic analysis described the drug's behavior using a two-compartment model.[1][10] Lean body mass and body surface area were found to significantly influence its clearance and central volume of distribution, respectively.[1]

Table 3: Key Pharmacokinetic Parameters of (Rac)-Lanicemine

Value **Parameter** Study Population Healthy subjects and MDD Systemic Clearance (CL) 9.43 L/h[1][10] patients Healthy subjects and MDD Central Volume of Distribution 106 L[1][10] (V1) patients Peripheral Volume of Healthy subjects and MDD 47.3 L[1][10] Distribution (V2) patients Healthy subjects and MDD Intercompartmental Clearance 75.7 L/h[1][10] (Q) patients Terminal Elimination Half-life ~16 hours[11][12] Healthy subjects  $(t\frac{1}{2})$ 93.8% of radioactive dose[11]

[12]

Mean Recovery in Urine

Healthy subjects



## **Mechanism of Action and Experimental Protocols**

(Rac)-Lanicemine is a low-trapping NMDA receptor channel blocker.[2][13] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. [14] By blocking this receptor, lanicemine is thought to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of depression.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of (Rac)-Lanicemine at the NMDA receptor.

Clinical trials of **(Rac)-Lanicemine** have typically followed a randomized, double-blind, placebo-controlled design. The experimental workflow generally involves screening, a baseline period, a treatment period with intravenous infusions, and a follow-up period.





Click to download full resolution via product page

Figure 2: A generalized experimental workflow for a (Rac)-Lanicemine clinical trial.

#### **Experimental Protocols:**

- Phase II (Sanacora et al.):[4]
  - Design: Multicenter, randomized, placebo-controlled.



- Participants: 152 patients with major depressive disorder and inadequate responses to at least two antidepressants.
- Intervention: Intravenous infusions of 100 mg or 150 mg lanicemine, or placebo, administered three times a week for three weeks.
- Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating
  Scale (MADRS) total score at 3 weeks.
- Phase IIb (Sanacora et al.):[3][5]
  - Design: Randomized, parallel-arm, double-blind, placebo-controlled study conducted at 49 centers in four countries.
  - Participants: 302 patients (aged 18-70 years) with single episode or recurrent MDD and a history of inadequate treatment response. Patients were on a stable dose of an allowed antidepressant.
  - Intervention: 15 double-blind intravenous infusions of adjunctive lanicemine 50 mg,
    lanicemine 100 mg, or saline over a 12-week period.
  - Primary Outcome: Change in MADRS total score from baseline to week 6.
  - Secondary Outcomes: Change in MADRS score to week 12, response and remission rates, and changes in other clinical scales.
- PTSD Study (De La Garza et al.):[8]
  - Design: Phase 1b, parallel-arm, randomized, double-blind, placebo-controlled singlecenter study.
  - Participants: 24 participants with elevated anxiety-potentiated startle and moderate-tosevere PTSD symptoms.
  - Intervention: Three infusions of lanicemine 100 mg or matching placebo over a 5-day period.



- Primary Outcome: Change in anxiety-potentiated startle from baseline to the end of the third infusion.
- Secondary Outcomes: Changes in EEG gamma-band oscillatory activity and Clinician-Administered PTSD Scale (CAPS-5) hyperarousal scores.

#### Conclusion

(Rac)-Lanicemine has demonstrated a favorable safety profile, with a notably lower incidence of psychotomimetic and dissociative effects compared to other NMDA receptor antagonists. However, its efficacy in treating major depressive disorder remains inconclusive, with conflicting results from different clinical trials. The development of lanicemine for depression was terminated by AstraZeneca in 2013.[2] Further research may be needed to identify specific patient populations or clinical contexts where (Rac)-Lanicemine could offer therapeutic benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanicemine Wikipedia [en.wikipedia.org]
- 3. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA blocker lanicemine safely reduces depression | MDedge [ma1.mdedge.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]



- 8. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NMDA receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Cross-study comparison of (Rac)-Lanicemine clinical trial results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2937148#cross-study-comparison-of-rac-lanicemineclinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com